molecular formula C15H14N6O5 B11486167 N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486167
M. Wt: 358.31 g/mol
InChI Key: MJZPFWQQTAANNN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a hydroxy group, a phenyl group, a nitro group, a pyrazole ring, and an oxadiazole ring. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Introduction of the pyrazole ring: The pyrazole ring can be introduced by reacting the oxadiazole intermediate with a suitable hydrazine derivative.

    Attachment of the nitro group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or other reducing agents.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-hydroxy-2-phenylethyl)-3-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-hydroxy-2-phenylethyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a methyl group instead of a nitro group.

    N-(2-hydroxy-2-phenylethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a chloro group instead of a nitro group.

Properties

Molecular Formula

C15H14N6O5

Molecular Weight

358.31 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14N6O5/c22-12(10-4-2-1-3-5-10)7-16-14(23)15-18-13(19-26-15)9-20-8-11(6-17-20)21(24)25/h1-6,8,12,22H,7,9H2,(H,16,23)

InChI Key

MJZPFWQQTAANNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-])O

Origin of Product

United States

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